SNAP-7941: A Technical Guide to its Mechanism of Action as a Melanin-Concentrating Hormone Receptor 1 Antagonist
SNAP-7941: A Technical Guide to its Mechanism of Action as a Melanin-Concentrating Hormone Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of SNAP-7941, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is intended to serve as a comprehensive resource, incorporating key preclinical data, experimental methodologies, and a visual representation of its interaction with cellular signaling pathways.
Core Mechanism of Action: MCHR1 Antagonism
SNAP-7941 is a potent and selective, small-molecule competitive antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with the regulation of appetite, mood, and energy homeostasis. The endogenous ligand for MCHR1 is the neuropeptide melanin-concentrating hormone (MCH), which is known to be orexigenic, stimulating food intake.[1][2]
By binding to MCHR1, SNAP-7941 blocks the downstream signaling cascades typically initiated by MCH. This antagonistic action is the foundation of its observed anorectic, anxiolytic, and antidepressant-like effects in preclinical models.[1][2]
MCHR1 Signaling Pathways and SNAP-7941 Intervention
MCHR1 activation by MCH leads to the engagement of multiple intracellular signaling pathways through the coupling of different G proteins, primarily of the Gαi and Gαq subtypes. SNAP-7941, by occupying the MCH binding site, prevents these activation events.
-
Gαi-Coupled Pathway (Inhibition of Adenylyl Cyclase): Upon MCH binding, MCHR1 activates the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Lowered cAMP levels subsequently reduce the activity of Protein Kinase A (PKA). By blocking this pathway, SNAP-7941 prevents the MCH-induced decrease in cAMP and PKA activity.
-
Gαq-Coupled Pathway (Phospholipase C Activation): MCHR1 can also couple to Gαq, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is implicated in various cellular responses, including neurotransmitter release and gene expression. SNAP-7941's antagonism of MCHR1 prevents the activation of this PLC-mediated cascade.
Below is a diagram illustrating the MCHR1 signaling pathways and the inhibitory action of SNAP-7941.
Quantitative Data
The following tables summarize the key quantitative data for SNAP-7941 from preclinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | MCHR1 | 5.1 nM | Borowsky et al., 2002 |
| IC50 | Human | MCHR1 | 3 nM ([¹²⁵I]-MCH) | IUPHAR/BPS Guide |
| Ki | Rat | MCHR1 | 2 nM | IUPHAR/BPS Guide |
| pA2 | Human | MCHR1 | 9.2 | Borowsky et al., 2002 |
Table 2: Preclinical Efficacy - Anorectic Effects in Rodent Models
| Model | Species | Treatment | Dosage | Outcome | Reference |
| MCH-Induced Feeding | Rat | SNAP-7941 | 10 mg/kg, i.p. | ~55% reduction in food intake | Borowsky et al., 2002 |
| Diet-Induced Obesity | Rat | SNAP-7941 | 30 mg/kg/day, p.o. (28 days) | ~12% reduction in body weight vs. vehicle | Borowsky et al., 2002 |
| Palatable Food Intake | Rat | SNAP-7941 | 10 mg/kg, i.p. | ~40% reduction in consumption | Borowsky et al., 2002 |
Table 3: Preclinical Efficacy - Anxiolytic and Antidepressant-like Effects
| Model | Species | Treatment | Dosage | Outcome | Reference |
| Rat Forced Swim Test | Rat | SNAP-7941 | 30 mg/kg, p.o. | ~50% reduction in immobility time | Borowsky et al., 2002 |
| Rat Social Interaction | Rat | SNAP-7941 | 10 mg/kg, i.p. | ~70% increase in social interaction time | Borowsky et al., 2002 |
| Guinea Pig Maternal Separation Vocalization | Guinea Pig | SNAP-7941 | 10 mg/kg, i.p. | ~60% reduction in distress vocalizations | Borowsky et al., 2002 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (for Ki and IC50 Determination)
Objective: To determine the binding affinity of SNAP-7941 for MCHR1.
Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing recombinant human or rat MCHR1 are harvested.
-
Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
Assays are performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of radioligand (e.g., [¹²⁵I]-MCH or [³H]SNAP-7941) near its Kd value.
-
Increasing concentrations of unlabeled SNAP-7941 (competitor).
-
Cell membrane preparation.
-
-
For non-specific binding determination, a high concentration of unlabeled MCH is added.
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of SNAP-7941 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Rat Forced Swim Test (Porsolt Test)
Objective: To assess the antidepressant-like activity of SNAP-7941.
Protocol:
-
Apparatus: A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test Session (Day 1): Rats are placed individually into the swim cylinder for a 15-minute period. This serves to induce a state of learned helplessness.
-
Drug Administration (Day 2): SNAP-7941 or vehicle is administered orally (p.o.) at the desired dose (e.g., 30 mg/kg).
-
Test Session (Day 2): 60 minutes post-dosing, the rats are placed back into the swim cylinder for a 5-minute test session.
-
The session is video-recorded for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test.
-
Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using statistical methods (e.g., ANOVA followed by post-hoc tests).
Diet-Induced Obesity (DIO) Rat Model
Objective: To evaluate the anorectic and weight-reducing effects of chronic SNAP-7941 administration.
Protocol:
-
Induction of Obesity:
-
Male Sprague-Dawley or Wistar rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (e.g., 6-10 weeks) until a significant increase in body weight compared to control rats on a standard chow diet is observed.
-
-
Drug Administration:
-
Obese rats are randomly assigned to treatment groups (e.g., vehicle control, SNAP-7941).
-
SNAP-7941 is administered daily via oral gavage (p.o.) for a chronic period (e.g., 28 days).
-
-
Measurements:
-
Body Weight: Measured daily or several times per week.
-
Food Intake: Measured daily by weighing the remaining food in the cages.
-
Body Composition: May be assessed at the beginning and end of the study using techniques like DEXA to determine fat and lean mass.
-
-
Data Analysis:
-
Changes in body weight, cumulative food intake, and body composition are compared between the treatment and vehicle groups over the course of the study.
-
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for the evaluation of a MCHR1 antagonist like SNAP-7941.
Conclusion
SNAP-7941 exerts its pharmacological effects through the selective and potent antagonism of the MCHR1 receptor. By blocking MCH-mediated signaling through both Gαi and Gαq pathways, SNAP-7941 has demonstrated significant anorectic, anxiolytic, and antidepressant-like properties in a variety of preclinical models. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on MCHR1-targeted therapeutics.
References
- 1. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of SNAP-7941: chiral dihydropyrimidone inhibitor of MCH1-R - PubMed [pubmed.ncbi.nlm.nih.gov]
